Cas no 2580102-26-5 (tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate)

tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 2580102-26-5
- tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate
- EN300-27723639
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- インチ: 1S/C10H19NO3/c1-7-5-11-8(6-13-7)9(12)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8-/m0/s1
- InChIKey: MGCAOUGWGDCHCW-YUMQZZPRSA-N
- ほほえんだ: O1C[C@@H](C(=O)OC(C)(C)C)NC[C@@H]1C
計算された属性
- せいみつぶんしりょう: 201.13649347g/mol
- どういたいしつりょう: 201.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 47.6Ų
tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27723639-1.0g |
tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |
2580102-26-5 | 95.0% | 1.0g |
$2330.0 | 2025-03-20 | |
Enamine | EN300-27723639-0.25g |
tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |
2580102-26-5 | 95.0% | 0.25g |
$2143.0 | 2025-03-20 | |
Enamine | EN300-27723639-0.1g |
tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |
2580102-26-5 | 95.0% | 0.1g |
$2050.0 | 2025-03-20 | |
Enamine | EN300-27723639-0.5g |
tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |
2580102-26-5 | 95.0% | 0.5g |
$2236.0 | 2025-03-20 | |
Enamine | EN300-27723639-10.0g |
tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |
2580102-26-5 | 95.0% | 10.0g |
$10018.0 | 2025-03-20 | |
Enamine | EN300-27723639-5.0g |
tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |
2580102-26-5 | 95.0% | 5.0g |
$6757.0 | 2025-03-20 | |
Enamine | EN300-27723639-1g |
tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |
2580102-26-5 | 1g |
$2330.0 | 2023-09-10 | ||
Enamine | EN300-27723639-0.05g |
tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |
2580102-26-5 | 95.0% | 0.05g |
$1957.0 | 2025-03-20 | |
Enamine | EN300-27723639-2.5g |
tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |
2580102-26-5 | 95.0% | 2.5g |
$4566.0 | 2025-03-20 | |
Enamine | EN300-27723639-5g |
tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate |
2580102-26-5 | 5g |
$6757.0 | 2023-09-10 |
tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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4. Book reviews
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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10. Book reviews
tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylateに関する追加情報
tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate (CAS No. 2580102-26-5): A Comprehensive Overview
tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate (CAS No. 2580102-26-5) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is a derivative of morpholine, a six-membered heterocyclic compound with one oxygen atom and one nitrogen atom. The presence of the tert-butyl group and the methyl substitution at the 6-position imparts unique structural and chemical properties to this molecule, making it a valuable intermediate in various synthetic pathways.
The chiral centers at the 3 and 6 positions of the morpholine ring are crucial for the compound's biological activity and selectivity. The (3S,6S) configuration ensures that the molecule can interact specifically with biological targets, which is essential for its potential applications in drug discovery and development.
In recent years, tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate has been extensively studied for its role in the synthesis of bioactive molecules. One notable application is in the synthesis of peptidomimetics, which are designed to mimic the structure and function of peptides but with improved pharmacological properties. These peptidomimetics have shown promise in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate as a key intermediate in the synthesis of a novel class of inhibitors targeting protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their dysregulation is often associated with disease states. By inhibiting specific PPIs, these compounds can modulate cellular signaling pathways and offer new therapeutic strategies.
The synthesis of tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate typically involves several steps, including the formation of the morpholine ring, introduction of the tert-butyl group, and chiral resolution to obtain the desired enantiomer. Advanced techniques such as asymmetric catalysis and chiral chromatography have been employed to achieve high enantiomeric purity, which is essential for its use in medicinal chemistry.
Beyond its role as a synthetic intermediate, tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate has also been investigated for its potential as a lead compound in drug discovery. Its unique structure allows it to bind selectively to specific protein targets, making it an attractive candidate for further optimization and development into therapeutic agents.
In addition to its medicinal applications, this compound has found utility in other areas of chemical research. For instance, it has been used as a ligand in transition metal-catalyzed reactions to enhance stereoselectivity and reaction efficiency. The ability to fine-tune the electronic and steric properties of this ligand by modifying the substituents on the morpholine ring has led to significant advancements in catalytic chemistry.
The physical properties of tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate, such as its solubility and stability under various conditions, have been well-characterized. These properties are crucial for optimizing synthetic protocols and ensuring consistent product quality. The compound is generally stable under standard laboratory conditions but may require careful handling during certain reactions to prevent degradation or racemization.
In conclusion, tert-butyl (3S,6S)-6-methylmorpholine-3-carboxylate (CAS No. 2580102-26-5) is a versatile chiral compound with significant potential in both synthetic chemistry and medicinal applications. Its unique structural features make it an invaluable tool for researchers working on novel bioactive molecules and therapeutic agents. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its importance in the chemical sciences.
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